molecular formula C11H12ClF2NO3 B8307801 N-(5-chloro-2,4-difluorobenzyl)-2,2-dimethoxyacetamide

N-(5-chloro-2,4-difluorobenzyl)-2,2-dimethoxyacetamide

Cat. No. B8307801
M. Wt: 279.67 g/mol
InChI Key: HKMBZHLFQVRLFU-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

A mixture of methyl dimethoxyacetate (1.45 g, 10.7 mmol) and 5-chloro-2,4-difluorobenzylamine (1.78 g, 10.0 mmol) in a sealed tube was heated at 80° C. for 20 h. After that time, the mixture was diluted with EtOAc (20 ml), washed with HCl (2 N, 10 ml), saturated Na2CO3 (10 ml), H2O (10 ml) and brine (10 ml), and dried over MgSO4. After concentrated in vacuo, the title compound was obtained as a brown oil. 1H NMR (400 MHz, CDCl3): δ=3.41 (s, 6H), 4.46 (d, J=6.4 Hz, 2H), 4.74 (s, 1H), 6.92 (t, J=8.8 Hz, 1H), 6.93 (brs, 1H), 7.41 (t, J=8.0 Hz, 1H). MS(ES+): m/z=280.03/282.01 (95/57) [MH+]. HPLC: tR=3.02 min (polar—5 min, ZQ3).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[Cl:10][C:11]1[C:12]([F:20])=[CH:13][C:14]([F:19])=[C:15]([CH:18]=1)[CH2:16][NH2:17]>CCOC(C)=O>[Cl:10][C:11]1[C:12]([F:20])=[CH:13][C:14]([F:19])=[C:15]([CH:18]=1)[CH2:16][NH:17][C:4](=[O:5])[CH:3]([O:8][CH3:9])[O:2][CH3:1]

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
COC(C(=O)OC)OC
Name
Quantity
1.78 g
Type
reactant
Smiles
ClC=1C(=CC(=C(CN)C1)F)F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl (2 N, 10 ml), saturated Na2CO3 (10 ml), H2O (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(CNC(C(OC)OC)=O)C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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